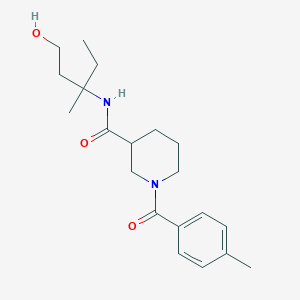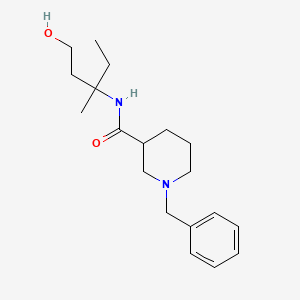![molecular formula C16H13FN2O2 B6637991 7-Fluoro-3-[[4-(hydroxymethyl)phenyl]methyl]quinazolin-4-one](/img/structure/B6637991.png)
7-Fluoro-3-[[4-(hydroxymethyl)phenyl]methyl]quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoro-3-[[4-(hydroxymethyl)phenyl]methyl]quinazolin-4-one, also known as FHQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the quinazoline family of heterocyclic compounds and has a molecular weight of 325.32 g/mol.
Mécanisme D'action
7-Fluoro-3-[[4-(hydroxymethyl)phenyl]methyl]quinazolin-4-one exerts its therapeutic effects by inhibiting various enzymes and signaling pathways in the body. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This compound has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. Additionally, this compound has been shown to inhibit the activity of the NF-kB signaling pathway, which is involved in inflammation and immune response.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in the body. This compound has been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This compound has also been shown to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, this compound has been shown to increase the levels of neurotrophic factors such as BDNF and NGF, which are involved in neuronal growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
7-Fluoro-3-[[4-(hydroxymethyl)phenyl]methyl]quinazolin-4-one has several advantages for lab experiments. This compound is a synthetic compound that can be easily synthesized in large quantities with high purity. This compound is also stable under various conditions and can be stored for long periods of time. However, this compound has some limitations for lab experiments. This compound is not water-soluble and requires the use of organic solvents for experiments. This compound also has low bioavailability and requires the use of high concentrations for in vitro and in vivo experiments.
Orientations Futures
7-Fluoro-3-[[4-(hydroxymethyl)phenyl]methyl]quinazolin-4-one has several potential future directions for research. This compound can be further optimized for its therapeutic applications by modifying its chemical structure. This compound can also be used in combination with other compounds for synergistic effects. Additionally, this compound can be studied for its potential applications in other diseases such as diabetes and cardiovascular disease. Further research is needed to fully understand the potential therapeutic applications of this compound.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to have various biochemical and physiological effects in the body and exerts its therapeutic effects by inhibiting various enzymes and signaling pathways. This compound has several advantages for lab experiments but also has some limitations. This compound has several potential future directions for research and further studies are needed to fully understand its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 7-Fluoro-3-[[4-(hydroxymethyl)phenyl]methyl]quinazolin-4-one involves the reaction of 4-(hydroxymethyl)benzaldehyde with 7-fluoro-4-hydroxyquinazoline in the presence of a catalyst. The resulting product is then treated with acetic anhydride to yield this compound. This synthesis method has been optimized to produce high yields and purity of this compound.
Applications De Recherche Scientifique
7-Fluoro-3-[[4-(hydroxymethyl)phenyl]methyl]quinazolin-4-one has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
7-fluoro-3-[[4-(hydroxymethyl)phenyl]methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2/c17-13-5-6-14-15(7-13)18-10-19(16(14)21)8-11-1-3-12(9-20)4-2-11/h1-7,10,20H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEYDJUCADREEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=CC(=C3)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone](/img/structure/B6637913.png)
![(4-Fluorophenyl)-[1-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]methanol](/img/structure/B6637919.png)
![N-tert-butyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propanamide](/img/structure/B6637921.png)
![2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide](/img/structure/B6637927.png)
![2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-N-[(1-hydroxycyclopentyl)methyl]propanamide](/img/structure/B6637937.png)
![5-(2-fluorophenyl)-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-4-carboxamide](/img/structure/B6637943.png)
![5-(4-chlorophenyl)-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-4-carboxamide](/img/structure/B6637957.png)
![[1-(3-Fluorophenyl)-5-methylpyrazol-3-yl]-[3-(1-hydroxyethyl)piperidin-1-yl]methanone](/img/structure/B6637963.png)


![[4-[(5-Methyltetrazol-1-yl)methyl]phenyl]methanol](/img/structure/B6637986.png)
![4-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[1-(hydroxymethyl)cyclopentyl]benzamide](/img/structure/B6637994.png)
![[4-[[3-[(1-Methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]methyl]phenyl]methanol](/img/structure/B6638008.png)
![7-fluoro-1-[[4-(hydroxymethyl)phenyl]methyl]-3,5-dihydro-2H-1,5-benzodiazepin-4-one](/img/structure/B6638015.png)